molecular formula C24H26N2O6S B2751120 Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-73-5

Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2751120
CAS No.: 500149-73-5
M. Wt: 470.54
InChI Key: IJYSFSYILSLOEB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound featuring a benzofuran core, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and ethyl acetoacetate under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Piperidine Moiety: The piperidine ring is incorporated through nucleophilic substitution reactions, often using 4-methylpiperidine and appropriate leaving groups.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzofuran carboxylate and the sulfonylated benzamido intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Sulfides or thiols.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine:

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases, including cancer and neurological disorders.

    Drug Delivery: Explored for its role in targeted drug delivery systems due to its structural compatibility with various drug carriers.

Industry:

    Material Science: Applications in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

  • Ethyl 3-(4-(piperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-((4-ethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzothiophene-2-carboxylate

Uniqueness: Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzofuran core, sulfonyl group, and piperidine moiety in a single molecule provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

ethyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-8-10-18(11-9-17)33(29,30)26-14-12-16(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSFSYILSLOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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